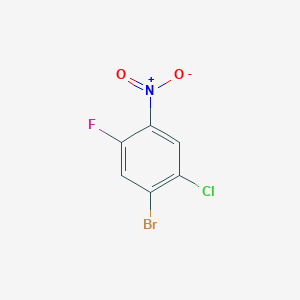

1-Bromo-2-chloro-5-fluoro-4-nitrobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-chloro-5-fluoro-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClFNO2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIPJMSNYGIUYII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Br)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80439319 | |

| Record name | 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80439319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1027833-17-5 | |

| Record name | 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80439319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-2-chloro-5-fluoro-4-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene

CAS Number: 1027833-17-5

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document outlines its chemical and physical properties, provides a likely synthetic protocol, discusses its applications in drug discovery, and presents relevant safety information.

Chemical and Physical Properties

This compound is a polyhalogenated nitrobenzene derivative. The presence of multiple electron-withdrawing groups on the benzene ring significantly influences its reactivity, making it a versatile precursor in complex organic synthesis.

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 1027833-17-5 | [1] |

| Molecular Formula | C₆H₂BrClFNO₂ | [2] |

| Molecular Weight | 254.44 g/mol | [2] |

| Appearance | White crystalline solid | [3] |

| Melting Point | 60-65 °C | [3] |

| Boiling Point | 291.0 ± 35.0 °C (Predicted) | |

| Density | 1.904 ± 0.06 g/cm³ (Predicted) | |

| Solubility | Slightly soluble in water; Soluble in common organic solvents such as chloroform and xylene. | [3] |

| InChI Key | DIPJMSNYGIUYII-UHFFFAOYSA-N |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the nitration of a corresponding halogenated benzene precursor. The introduction of the nitro group is a crucial step, facilitated by the directing effects of the existing halogen substituents.

Proposed Synthetic Pathway

The most plausible synthetic route to this compound is the electrophilic nitration of 1-bromo-2-chloro-5-fluorobenzene. The bromine and chlorine atoms are ortho-, para-directing, while the fluorine atom is also an ortho-, para-director. The cumulative effect of these substituents directs the incoming nitro group to the C4 position.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol: Nitration of 1-Bromo-2-chloro-5-fluorobenzene

This protocol is a generalized procedure based on standard nitration reactions of similar halogenated benzenes. Researchers should optimize the reaction conditions for safety and yield.

Materials:

-

1-Bromo-2-chloro-5-fluorobenzene

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice bath

-

Dichloromethane (or other suitable organic solvent)

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add a calculated amount of concentrated sulfuric acid.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add the 1-Bromo-2-chloro-5-fluorobenzene to the cooled sulfuric acid with continuous stirring.

-

Prepare the nitrating mixture by cautiously adding concentrated nitric acid to a separate portion of concentrated sulfuric acid, keeping the mixture cool.

-

Add the nitrating mixture dropwise to the solution of the starting material, maintaining the reaction temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at a controlled temperature for a specified time to ensure complete conversion.

-

Carefully pour the reaction mixture over crushed ice to quench the reaction.

-

Extract the product with a suitable organic solvent, such as dichloromethane.

-

Wash the organic layer sequentially with water and saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

The crude product can be further purified by recrystallization or column chromatography.

Applications in Drug Discovery and Development

Polyhalogenated aromatic compounds are crucial building blocks in medicinal chemistry. The distinct electronic properties and substitution patterns of molecules like this compound make them valuable intermediates in the synthesis of complex pharmaceutical agents, particularly in the development of kinase inhibitors.

The presence of multiple halogen atoms allows for selective functionalization through various cross-coupling reactions, while the nitro group can be readily reduced to an amine, providing a key handle for further molecular elaboration.

Role as a Precursor for Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapies. They function by blocking the action of protein kinases, enzymes that play a critical role in cell signaling pathways controlling cell growth, proliferation, and survival. The quinoxaline scaffold, which can be synthesized from precursors like this compound, is a common feature in many kinase inhibitors due to its ability to mimic the adenine region of ATP and form key hydrogen bond interactions within the kinase hinge region.

Caption: General workflow for kinase inhibitor synthesis.

Spectral Data

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)

Note: These are predicted values based on substituent effects and may differ from experimental data.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (-Br) | ~115-120 |

| C2 (-Cl) | ~130-135 |

| C3 (-H) | ~125-130 |

| C4 (-NO₂) | ~145-150 |

| C5 (-F) | ~155-160 (with C-F coupling) |

| C6 (-H) | ~110-115 (with C-F coupling) |

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the synthesis of complex organic molecules, particularly for the development of novel pharmaceuticals. Its unique substitution pattern provides a platform for diverse chemical transformations, making it a key building block for researchers in drug discovery and process development. Proper handling and adherence to safety protocols are essential when working with this compound.

References

physicochemical properties of 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene

An In-depth Technical Guide to 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 1027833-17-5) is a halogenated and nitrated aromatic compound.[1][2] Such polysubstituted benzene rings are valuable intermediates in organic synthesis, serving as versatile building blocks for the construction of more complex molecules. The specific arrangement of electron-withdrawing groups (nitro, chloro, fluoro) and the bromine atom provides multiple reactive sites for various chemical transformations. This guide summarizes the available physicochemical properties, outlines plausible experimental protocols, and provides safety information relevant to laboratory and research settings. Due to the limited availability of experimental data for this specific isomer, some information is based on computed values or data from closely related isomers.

Physicochemical Properties

The properties of this compound are summarized below. It is important to note that while some data is reported, many physical properties like melting and boiling points are not available in the public domain and must be determined experimentally.

Table 1: Identifiers and General Properties

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | N/A |

| CAS Number | 1027833-17-5 | [1][2] |

| Molecular Formula | C₆H₂BrClFNO₂ | [2] |

| Molecular Weight | 254.44 g/mol | [2] |

| Canonical SMILES | C1=C(C(=C(C=C1F)N(=O)[O-])Cl)Br | N/A |

| Storage | Sealed in dry, 2-8°C |[2] |

Table 2: Computed Physicochemical Data Data in this table is for isomeric compounds and should be used as an estimation.

| Property | Value | Isomer / Source |

|---|---|---|

| XLogP3 | 3.2 - 3.6 | [3][4] |

| Topological Polar Surface Area | 45.8 Ų | [3][4] |

| Heavy Atom Count | 12 | [5] |

| Complexity | 189 |[3][4][6] |

Experimental Protocols

Plausible Synthesis Method: Electrophilic Nitration

The synthesis would likely involve the nitration of 1-bromo-2-chloro-5-fluorobenzene. The directing effects of the existing halogens would guide the incoming electrophile (the nitronium ion, NO₂⁺).

Reaction: 1-bromo-2-chloro-5-fluorobenzene + HNO₃/H₂SO₄ → this compound

Detailed Protocol (Representative): This protocol is adapted from the synthesis of related isomers and should be considered a representative, not a validated, procedure.[7][8][9]

-

Preparation of Nitrating Mixture: In a flask equipped with a magnetic stirrer and cooled in an ice bath (0°C), slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid. The sulfuric acid acts as a catalyst to generate the nitronium ion (NO₂⁺).[7][9]

-

Reaction: Slowly add the precursor, 1-bromo-2-chloro-5-fluorobenzene, to the cold nitrating mixture dropwise, ensuring the temperature does not rise significantly.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., 0°C to room temperature) for several hours. The reaction progress should be monitored by a suitable technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice or into a beaker of cold water to quench the reaction and precipitate the crude product.[10]

-

Extraction: If the product does not fully precipitate, extract the aqueous mixture with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate.[8]

-

Washing: Wash the organic layer with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a final wash with brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.[8][10]

-

Purification: The resulting crude solid or oil can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent.[8][10] The pure fractions are then combined and concentrated to yield the final product.

Analytical Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques. While specific spectra for this compound are not publicly available, commercial suppliers indicate their existence.[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the substitution pattern on the aromatic ring.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the nitro group (strong absorptions around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹).

Visualizations

Diagram 1: Plausible Synthetic Pathway

Caption: A plausible synthetic route via electrophilic nitration.

Diagram 2: General Experimental Workflow

Caption: A typical workflow for synthesis, workup, and purification.

Biological Activity and Applications

This compound is not known to have direct biological activity or be involved in specific signaling pathways. Its primary role is as a chemical intermediate or building block. The presence of multiple reactive sites allows for its use in:

-

Pharmaceutical Synthesis: As a precursor for creating more complex active pharmaceutical ingredients (APIs).

-

Agrochemical Development: In the synthesis of novel pesticides and herbicides.

-

Materials Science: For the creation of specialty dyes, pigments, and polymers.

The different halogens can be selectively targeted in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), and the nitro group can be readily reduced to an amine, which serves as a handle for a vast array of further chemical modifications.

Safety and Handling

Detailed safety data for this specific isomer is not widely published. However, based on data for closely related isomers, the compound should be handled with care.[3]

Table 3: GHS Hazard Statements for Isomeric Compounds

| Hazard Code | Statement |

|---|---|

| H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

| H335 | May cause respiratory irritation |

Handling Precautions:

-

Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry place.[2]

References

- 1. This compound | 1027833-17-5 [chemicalbook.com]

- 2. 1027833-17-5|this compound|BLD Pharm [bldpharm.com]

- 3. 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene | C6H2BrClFNO2 | CID 13982970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Bromo-5-chloro-4-fluoro-2-nitrobenzene | C6H2BrClFNO2 | CID 50998078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS:1027833-17-5, 1-溴-2-氯-5-氟-4-硝基苯-毕得医药 [bidepharm.com]

- 6. 1-Bromo-4-chloro-5-fluoro-2-nitrobenzene | C6H2BrClFNO2 | CID 50999481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-Bromo-5-chloro-3-fluoro-2-nitrobenzene | 1642542-05-9 | Benchchem [benchchem.com]

- 8. 1-BroMo-4-chloro-5-fluoro-2-nitrobenzene | 960000-93-5 [chemicalbook.com]

- 9. studylib.net [studylib.net]

- 10. 1-broMo-5-fluoro-2-Methyl-4-nitrobenzene synthesis - chemicalbook [chemicalbook.com]

- 11. This compound(1027833-17-5) 1H NMR [m.chemicalbook.com]

1-Bromo-2-chloro-5-fluoro-4-nitrobenzene IUPAC name and synonyms

This document provides a comprehensive technical overview of 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene, a key intermediate in the synthesis of various agrochemicals, dyes, and pharmaceuticals.[1] It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Identity and Nomenclature

The compound with the molecular formula C₆H₂BrClFNO₂ is systematically named according to IUPAC nomenclature.

-

IUPAC Name: this compound

-

Synonyms:

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below. The data includes both experimental and predicted values.

| Property | Value | Source |

| Molecular Formula | C₆H₂BrClFNO₂ | [1][3] |

| Molecular Weight | 254.44 g/mol | [3] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 60-65 °C | [1] |

| Boiling Point | 305-315 °C (experimental) | [1] |

| 291.0 ± 35.0 °C (predicted) | [1] | |

| Density | 1.904 ± 0.06 g/cm³ (predicted) | [1] |

| Solubility | Slightly soluble in water; Soluble in common organic solvents such as chloroform and xylene. | [1] |

| Storage Conditions | Sealed in a dry environment at room temperature or between 2-8°C. | [1][2] |

Synthesis and Experimental Protocol

The synthesis of this compound is typically achieved through the electrophilic nitration of a corresponding tri-substituted benzene precursor. The presence of halogen atoms on the benzene ring deactivates it towards electrophilic substitution, but the nitro group can be introduced using strong nitrating agents.

Plausible Synthesis Route: Nitration of 1-Bromo-2-chloro-5-fluorobenzene

A common and effective method for this synthesis is the regioselective nitration of 1-bromo-2-chloro-5-fluorobenzene.[4] The directing effects of the halogen substituents guide the nitro group to the C4 position. The following is a representative experimental protocol based on established methods for similar nitration reactions.[4][5]

Materials:

-

1-Bromo-2-chloro-5-fluorobenzene (precursor)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Ice water

-

Ethyl acetate

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Petroleum ether (for chromatography)

-

Silica gel

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, add the precursor, 1-bromo-2-chloro-5-fluorobenzene.

-

Cooling: Cool the flask in an ice-water bath to a temperature of 0-5 °C.

-

Addition of Nitrating Mixture: Slowly add a pre-cooled mixture of concentrated sulfuric acid and concentrated nitric acid (typically in a 1:1 or 2:1 v/v ratio) to the flask via the dropping funnel. Maintain the internal temperature below 10 °C throughout the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., 25 °C) for a specified duration (e.g., 2-4 hours) under an inert atmosphere, such as nitrogen.[5]

-

Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing a large volume of ice water to quench the reaction. A solid precipitate of the crude product should form.

-

Extraction: Extract the product from the aqueous mixture using an organic solvent like ethyl acetate.[5] Perform multiple extractions to ensure complete recovery.

-

Washing and Drying: Combine the organic layers and wash them sequentially with water and a saturated brine solution. Dry the organic phase over anhydrous sodium sulfate.[5]

-

Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.[5]

-

Purification: Purify the crude solid by techniques such as recrystallization or silica gel column chromatography, using a solvent system like petroleum ether, to yield the pure this compound.[5]

Synthetic Pathway Visualization

The following diagram illustrates the logical workflow for the synthesis of this compound via electrophilic nitration.

Safety and Handling

This compound is an irritant and should be handled with appropriate safety precautions in a well-ventilated area, such as a fume hood.[1]

-

Hazard Statements:

-

Precautionary Statements:

-

Personal Protective Equipment (PPE): Always wear gloves, safety goggles, and a lab coat when handling this compound.[1] Dry 2-fluoro-4-bromo-5-chloronitrobenzene may be explosive and should be kept away from flammable substances.[1]

References

An In-depth Technical Guide to the Synthesis of 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic route for 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene, a key intermediate in the development of various pharmaceuticals and agrochemicals. The described methodology is a two-step process commencing with the synthesis of the precursor 1-bromo-2-chloro-4-fluorobenzene, followed by its nitration to yield the final product. This document details the experimental protocols and presents the available quantitative data for each step.

Quantitative Data Summary

The following table summarizes the key quantitative data for the starting materials, intermediates, and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Yield (%) |

| 2-Chloro-4-fluoroaniline | C₆H₅ClFN | 145.56 | Solid | - |

| 1-Bromo-2-chloro-4-fluorobenzene | C₆H₃BrClF | 209.44 | Liquid | ~85 |

| This compound | C₆H₂BrClFNO₂ | 254.44[1] | Solid | ~54 |

Synthesis Pathway

The overall synthesis route is depicted in the following diagram:

Figure 1: Synthesis route for this compound.

Experimental Protocols

Step 1: Synthesis of 1-Bromo-2-chloro-4-fluorobenzene

This procedure follows a Sandmeyer-type reaction, starting from 2-chloro-4-fluoroaniline.[2]

Materials:

-

2-Chloro-4-fluoroaniline (58 g)

-

Concentrated sulfuric acid (120 g)

-

Water (160 ml + 100 ml)

-

Sodium nitrite (28 g)

-

Sulfamic acid

-

Cuprous bromide (68 g)

-

48% Hydrobromic acid (500 ml)

-

Ether

-

Anhydrous sodium sulfate

Procedure:

-

Diazotization: In a suitable reaction vessel, dissolve 58 g of 2-chloro-4-fluoroaniline in a mixture of 120 g of concentrated sulfuric acid and 160 ml of water. Cool the mixture to a temperature between -5°C and 0°C using an ice-salt bath.

-

Slowly add a solution of 28 g of sodium nitrite in 100 ml of water to the cooled aniline solution, maintaining the temperature between -5°C and 0°C. Stir the mixture at this temperature for 20 minutes to ensure complete diazotization.

-

To quench any excess nitrous acid, add sulfamic acid portion-wise until a starch-iodide paper test is negative.

-

Sandmeyer Reaction: In a separate vessel, dissolve 68 g of cuprous bromide in 500 ml of 48% hydrobromic acid.

-

Slowly add the previously prepared diazonium salt solution to the cuprous bromide solution. A vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, stir the reaction mixture at 30-40°C for 30 minutes.

-

Work-up and Purification: Transfer the reaction mixture to a separatory funnel and extract the product with ether.

-

Wash the combined ether layers with water and then dry over anhydrous sodium sulfate.

-

Remove the ether by rotary evaporation.

-

The crude product can be purified by distillation under reduced pressure to yield 1-bromo-2-chloro-4-fluorobenzene. The boiling point is reported to be 62.0-62.8°C at 12 mmHg.[2]

Step 2: Synthesis of this compound

This procedure is an adaptation of the nitration of a structurally similar compound, 1-bromo-5-fluoro-2-methylbenzene.[3]

Materials:

-

1-Bromo-2-chloro-4-fluorobenzene (e.g., 5.0 g, ~23.9 mmol)

-

Concentrated sulfuric acid (98%, 50 ml)

-

Potassium nitrate (e.g., 3.1 g, ~30.7 mmol, 1.3 equiv)

-

Ice

-

Ethyl acetate

-

Saturated brine solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Petroleum ether

Procedure:

-

Nitration: In a 100 ml three-necked flask, add 50 ml of 98% concentrated sulfuric acid and cool it to 0-5°C in an ice bath.

-

Slowly add 5.0 g of 1-bromo-2-chloro-4-fluorobenzene to the cold sulfuric acid with stirring.

-

Add 3.5 g of potassium nitrate in portions, ensuring the temperature remains between 0°C and 5°C.

-

After the addition is complete, allow the reaction mixture to warm to 25°C and stir for 2 hours under a nitrogen atmosphere.

-

Work-up and Purification: Pour the reaction mixture into a large volume of ice water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with saturated brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using petroleum ether as the eluent to yield this compound. A yield of 54.3% was reported for the analogous nitration.[3]

Concluding Remarks

The presented two-step synthesis route offers a practical and efficient method for the preparation of this compound. The experimental protocols are based on established chemical transformations and can be readily implemented in a standard laboratory setting. Careful control of reaction conditions, particularly temperature during the nitration step, is crucial to ensure optimal yield and purity of the final product. This guide serves as a valuable resource for researchers and professionals engaged in the synthesis of complex halogenated nitroaromatic compounds for various applications in drug discovery and materials science.

References

- 1. 1-Bromo-4-chloro-5-fluoro-2-nitrobenzene | C6H2BrClFNO2 | CID 50999481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. JPH075487B2 - Method for producing 1-bromo-2-chloro-4-fluorobenzene - Google Patents [patents.google.com]

- 3. 1-broMo-5-fluoro-2-Methyl-4-nitrobenzene synthesis - chemicalbook [chemicalbook.com]

A Comprehensive Technical Guide to 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene as a Starting Material

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene, a key halogenated nitroaromatic compound. This document details its chemical and physical properties, a plausible synthetic route with experimental protocols, and its potential applications as a starting material in medicinal chemistry and drug discovery.

Chemical and Physical Properties

This compound is a polysubstituted aromatic compound with the chemical formula C₆H₂BrClFNO₂. Its structure incorporates several functional groups that make it a versatile intermediate in organic synthesis. The presence of bromo, chloro, and fluoro substituents, along with a nitro group, provides multiple reaction sites for further chemical transformations.

A summary of its key physical and chemical properties is presented in the table below.

| Property | Value |

| Molecular Formula | C₆H₂BrClFNO₂ |

| Molecular Weight | 254.44 g/mol |

| CAS Number | 111010-08-3[1] |

| Appearance | White crystalline solid |

| Melting Point | Approximately 60-65 °C |

| Boiling Point | Approximately 305-315 °C |

| Solubility | Slightly soluble in water; soluble in common organic solvents such as chloroform and xylene. |

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from 2-chloro-4-fluoroaniline. The first step involves a Sandmeyer reaction to introduce the bromine atom, followed by an electrophilic nitration to add the nitro group at the desired position.

Step 1: Synthesis of 1-Bromo-2-chloro-4-fluorobenzene

The precursor, 1-bromo-2-chloro-4-fluorobenzene, can be synthesized from 2-chloro-4-fluoroaniline via a diazotization reaction followed by a Sandmeyer reaction with cuprous bromide. A Japanese patent outlines a method for producing this intermediate.[2]

Experimental Protocol:

-

Diazotization: 2-chloro-4-fluoroaniline is dissolved in an aqueous solution of a strong acid, such as hydrobromic acid, and cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt.

-

Sandmeyer Reaction: The freshly prepared diazonium salt solution is then added to a solution of cuprous bromide (CuBr) in hydrobromic acid. The reaction mixture is warmed to room temperature and then heated to facilitate the replacement of the diazonium group with bromine.

-

Workup and Purification: After the reaction is complete, the mixture is extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure 1-bromo-2-chloro-4-fluorobenzene.

Step 2: Nitration of 1-Bromo-2-chloro-4-fluorobenzene

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, 1-bromo-2-chloro-4-fluorobenzene is dissolved in a suitable solvent like dichloromethane or can be used neat. The flask is cooled in an ice-water bath.

-

Nitrating Mixture: A nitrating mixture is prepared by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

-

Nitration: The nitrating mixture is added dropwise to the cooled solution of 1-bromo-2-chloro-4-fluorobenzene with vigorous stirring, ensuring the temperature is maintained between 0-10 °C to minimize the formation of by-products.

-

Reaction Monitoring and Quenching: After the addition is complete, the reaction mixture is stirred at a controlled temperature until the starting material is consumed (monitored by TLC or GC). The reaction is then carefully quenched by pouring it over crushed ice.

-

Workup and Purification: The solid product that precipitates is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral. The crude product can then be recrystallized from a suitable solvent, such as ethanol, to afford pure this compound.

Spectroscopic Data

| Spectroscopy | Expected Features |

| ¹H NMR | Two aromatic protons exhibiting coupling consistent with their relative positions on the benzene ring. Chemical shifts would be downfield due to the electron-withdrawing effects of the nitro and halogen groups. |

| ¹³C NMR | Six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbon bearing the nitro group would be significantly downfield. |

| IR Spectroscopy | Characteristic strong asymmetric and symmetric stretching vibrations for the N-O bonds of the nitro group, typically in the ranges of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. C-Halogen stretching vibrations would also be present at lower wavenumbers. |

| Mass Spectrometry | The molecular ion peak (M⁺) would be observed, along with a characteristic isotopic pattern due to the presence of bromine and chlorine atoms (M+2 and M+4 peaks). |

Applications in Drug Discovery and Development

Polysubstituted nitroaromatic compounds are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. The various functional groups on this compound offer multiple avenues for synthetic transformations.

The precursor, 1-bromo-2-chloro-4-fluorobenzene, is a known building block for the synthesis of brilanestrant , a selective estrogen receptor degrader (SERD) investigated for the treatment of breast cancer.[7] This highlights the importance of this substitution pattern in the development of potent pharmaceutical agents.

The introduction of the nitro group in this compound provides a versatile handle for further modifications. The nitro group can be:

-

Reduced to an amine: This is a common transformation that opens up a wide range of subsequent reactions, such as amide bond formation, sulfonamide synthesis, or the construction of various heterocyclic systems.

-

Act as a directing group: The strong electron-withdrawing nature of the nitro group influences the regioselectivity of further substitution reactions on the aromatic ring.

-

Participate in nucleophilic aromatic substitution (SNAr): The nitro group activates the aromatic ring towards nucleophilic attack, allowing for the displacement of one of the halogen atoms by a variety of nucleophiles.

These potential transformations make this compound a valuable starting material for the synthesis of a diverse library of compounds for screening in drug discovery programs.

Visualizations

Synthetic Workflow

The following diagram illustrates the synthetic workflow for the preparation of this compound.

Caption: Synthetic workflow for this compound.

Reaction Mechanism: Electrophilic Nitration

The nitration of 1-bromo-2-chloro-4-fluorobenzene proceeds via an electrophilic aromatic substitution mechanism. The nitronium ion (NO₂⁺), generated from the reaction of nitric acid and sulfuric acid, acts as the electrophile.

Caption: Mechanism of electrophilic nitration.

Potential Synthetic Transformations

This diagram illustrates the potential of this compound as a versatile starting material for further chemical modifications, particularly after the reduction of the nitro group.

Caption: Synthetic utility of the nitro functionality.

References

- 1. 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene | C6H2BrClFNO2 | CID 13982970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. JPH075487B2 - Method for producing 1-bromo-2-chloro-4-fluorobenzene - Google Patents [patents.google.com]

- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 4. stmarys-ca.edu [stmarys-ca.edu]

- 5. scribd.com [scribd.com]

- 6. This compound(1027833-17-5) 1H NMR [m.chemicalbook.com]

- 7. ossila.com [ossila.com]

An In-depth Technical Guide to the Nitration of 1-Bromo-2-chloro-5-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nitration of halogenated benzene derivatives is a fundamental reaction in organic synthesis, providing key intermediates for the pharmaceutical, agrochemical, and materials science industries. This technical guide focuses on the nitration of 1-bromo-2-chloro-5-fluorobenzene, a polysubstituted aromatic compound. The presence of three different halogen atoms on the benzene ring presents a unique case for studying regioselectivity in electrophilic aromatic substitution. This document provides a comprehensive overview of the theoretical background, expected products, and a generalized experimental protocol for this reaction.

Regioselectivity in the Nitration of 1-Bromo-2-chloro-5-fluorobenzene

The directing effects of the substituents on the benzene ring govern the position of the incoming nitro group. Bromine, chlorine, and fluorine are all halogens, and they share common characteristics in electrophilic aromatic substitution:

-

Deactivating Nature: Halogens are deactivating groups due to their inductive electron-withdrawing effect, which makes the aromatic ring less nucleophilic and the reaction slower compared to benzene.

-

Ortho-, Para-Directing Effect: Despite their deactivating nature, halogens are ortho-, para-directors. This is because the lone pairs of electrons on the halogen atoms can be donated to the aromatic ring through resonance, stabilizing the carbocation intermediate (the sigma complex) formed during the attack at the ortho and para positions.[1][2]

In the case of 1-bromo-2-chloro-5-fluorobenzene, we must consider the directing effects of all three halogens to predict the possible isomers. The available positions for substitution are C3, C4, and C6.

-

Position 3: Ortho to chlorine and meta to bromine and fluorine.

-

Position 4: Para to chlorine, ortho to fluorine, and meta to bromine.

-

Position 6: Ortho to bromine and meta to chlorine and fluorine.

The directing effects of the halogens are generally considered to be F > Cl > Br. Therefore, the fluorine and chlorine atoms will have a more significant influence on the position of the incoming nitro group. Steric hindrance also plays a crucial role, potentially disfavoring substitution at positions flanked by bulky substituents.

Based on these principles, the major products expected from the nitration of 1-bromo-2-chloro-5-fluorobenzene are 1-bromo-2-chloro-5-fluoro-4-nitrobenzene and 1-bromo-2-chloro-5-fluoro-6-nitrobenzene . The formation of the 4-nitro isomer is directed by the para-directing effect of the chlorine and the ortho-directing effect of the fluorine. The formation of the 6-nitro isomer is directed by the ortho-directing effect of the bromine. The exact isomer ratio would depend on the specific reaction conditions.

Predicted Nitration Products

The nitration of 1-bromo-2-chloro-5-fluorobenzene is expected to yield a mixture of the following isomers:

| Product Name | Structure |

| This compound |  |

| 1-Bromo-2-chloro-5-fluoro-6-nitrobenzene | Structure not readily available in public databases |

| 1-Bromo-2-chloro-5-fluoro-3-nitrobenzene | Structure not readily available in public databases |

Experimental Protocol: A Generalized Approach

While a specific, detailed experimental protocol for the nitration of 1-bromo-2-chloro-5-fluorobenzene is not widely published, a general procedure can be adapted from established methods for the nitration of other halobenzenes. The most common method involves the use of a nitrating mixture, which is a combination of concentrated nitric acid and concentrated sulfuric acid.

Materials and Reagents:

-

1-Bromo-2-chloro-5-fluorobenzene

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Deionized Water

-

Dichloromethane or other suitable organic solvent

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for recrystallization or column chromatography

Procedure:

-

Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stir bar and placed in an ice bath, slowly add a desired volume of concentrated sulfuric acid. While stirring, carefully add an equimolar amount of concentrated nitric acid via a dropping funnel, ensuring the temperature of the mixture is maintained below 10 °C.

-

Addition of the Substrate: Once the nitrating mixture has been prepared and cooled, slowly add 1-bromo-2-chloro-5-fluorobenzene to the mixture dropwise using a dropping funnel, while maintaining the temperature between 0 and 10 °C. The reaction is exothermic, and careful temperature control is crucial to prevent over-nitration and side reactions.

-

Reaction: After the addition is complete, continue stirring the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated) for a specified period (e.g., 1-3 hours). The optimal reaction time and temperature would need to be determined through experimental optimization.

-

Work-up: Pour the reaction mixture slowly onto crushed ice with stirring. This will quench the reaction and precipitate the crude product.

-

Extraction: Extract the product from the aqueous mixture using a suitable organic solvent such as dichloromethane. Perform the extraction multiple times to ensure complete recovery of the product.

-

Washing: Combine the organic extracts and wash them sequentially with deionized water, a dilute solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.

-

Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude product.

-

Purification: The crude product will likely be a mixture of isomers. Separation and purification can be achieved by techniques such as recrystallization or column chromatography on silica gel, taking advantage of the different polarities and solubilities of the isomers.

Safety Precautions:

-

This reaction should be performed in a well-ventilated fume hood.

-

Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

-

The nitration reaction is exothermic and can be vigorous. Proper temperature control is essential to prevent runaway reactions.

Data Presentation

As specific quantitative data for the nitration of 1-bromo-2-chloro-5-fluorobenzene is not available in the cited literature, the following table is a template for how such data should be presented upon experimental determination.

| Product Isomer | Retention Time (GC/HPLC) | Yield (%) | Spectroscopic Data (¹H NMR, ¹³C NMR, MS) |

| This compound | To be determined | To be determined | To be determined |

| 1-Bromo-2-chloro-5-fluoro-6-nitrobenzene | To be determined | To be determined | To be determined |

| 1-Bromo-2-chloro-5-fluoro-3-nitrobenzene | To be determined | To be determined | To be determined |

Mandatory Visualization

Reaction Pathway and Directing Effects

The following diagram illustrates the logical relationship of the directing effects of the substituents on the regioselectivity of the nitration of 1-bromo-2-chloro-5-fluorobenzene.

Experimental Workflow

The following diagram outlines the general experimental workflow for the nitration of 1-bromo-2-chloro-5-fluorobenzene.

Conclusion

The nitration of 1-bromo-2-chloro-5-fluorobenzene is a reaction of significant interest for the synthesis of complex halogenated aromatic compounds. While specific experimental data is scarce in publicly available literature, a thorough understanding of the principles of electrophilic aromatic substitution allows for the prediction of the likely products and the design of a robust experimental protocol. The key to a successful synthesis lies in careful control of the reaction conditions, particularly temperature, and the effective separation and purification of the resulting isomeric products. Further experimental investigation is required to determine the precise yields and isomer distribution for this reaction, which will be invaluable for its application in research and development.

References

An In-depth Technical Guide on the Regioselectivity in the Synthesis of 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

The strategic synthesis of poly-substituted aromatic compounds is a cornerstone of modern medicinal and materials chemistry. 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene, in particular, serves as a valuable intermediate for the synthesis of pharmaceuticals and agrochemicals, where the precise arrangement of its functional groups is critical for biological activity and subsequent chemical transformations.[1][2] This guide provides a detailed examination of the core principles governing the regioselectivity of its synthesis, focusing on the nitration of 1-bromo-2-chloro-5-fluorobenzene.

Principles of Electrophilic Aromatic Substitution and Regioselectivity

The synthesis of this compound is achieved through the electrophilic aromatic substitution (EAS) of the precursor, 1-bromo-2-chloro-5-fluorobenzene. The introduction of a nitro group (–NO₂) onto the benzene ring is a classic EAS reaction, typically employing a nitrating mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to generate the potent electrophile, the nitronium ion (NO₂⁺).[3]

The regiochemical outcome of this reaction is dictated by the directing effects of the three existing halogen substituents (–Br, –Cl, –F). Halogens are a unique class of substituents in EAS reactions. Due to their high electronegativity, they withdraw electron density from the ring inductively (–I effect), which deactivates the ring towards electrophilic attack compared to benzene.[4][5] However, they possess lone pairs of electrons that can be donated to the ring through resonance (+M effect).[6][7] This resonance donation stabilizes the carbocation intermediate (the arenium ion) when the electrophile attacks at the ortho or para positions. Consequently, halogens are classified as ortho, para-directing deactivators.[4][5][7]

Analysis of Regioselectivity in the Nitration of 1-Bromo-2-chloro-5-fluorobenzene

In the precursor molecule, 1-bromo-2-chloro-5-fluorobenzene, there are three vacant positions for the incoming nitronium ion: C3, C4, and C6. The directing influence of each halogen must be considered to predict the major product.

-

Position 3: ortho to Chloro, meta to Bromo, meta to Fluoro.

-

Position 4: para to Chloro, ortho to Fluoro, meta to Bromo.

-

Position 6: ortho to Bromo, para to Fluoro, meta to Chloro.

The formation of this compound as the primary product indicates that substitution at the C4 position is overwhelmingly favored. This outcome can be rationalized by the following factors:

-

Concerted Directing Effects: The C4 position is activated by two substituents: it is para to the chlorine atom and ortho to the fluorine atom. The resonance stabilization provided by two halogen atoms at this position makes the corresponding arenium ion intermediate more stable than the intermediates for C3 or C6 substitution.

-

Fluorine's Potent Ortho-Directing Effect: Among halogens, fluorine exhibits the strongest resonance effect due to effective overlap between its 2p orbitals and the 2p orbital of the carbon in the benzene ring.[8] This makes fluorine a particularly strong ortho, para-director. In nitration, fluorine directs strongly to the para position, but its ortho-directing effect is also significant.[6][8]

-

Steric Hindrance: Substitution at the C6 position, while electronically favored by being ortho to bromine and para to fluorine, is sterically hindered by the adjacent, bulky bromine atom at C1. The nitronium ion is a relatively large electrophile, and its approach to the C6 position is impeded. The C4 position is sterically less demanding.

The logical flow leading to the preferential formation of the C4-nitro product is visualized in the diagram below.

Caption: Regioselectivity analysis for the nitration of 1-bromo-2-chloro-5-fluorobenzene.

Quantitative Data

| Precursor | Nitrating Agent | Key Factors Influencing Regioselectivity | Expected Major Product |

| 1-Bromo-2-chloro-5-fluorobenzene | Conc. HNO₃ / Conc. H₂SO₄ | Electronic: Concerted o,p-direction from F and Cl to C4. | This compound |

| Steric: Hindrance from Br at C1 disfavors C6 substitution. |

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound, adapted from general procedures for the nitration of halogenated aromatic compounds.[10][11][12][13]

Materials:

-

1-Bromo-2-chloro-5-fluorobenzene

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Crushed Ice

-

Deionized Water

-

Ethanol (or other suitable recrystallization solvent)

-

Sodium Bicarbonate (Saturated Solution)

-

Magnesium Sulfate or Sodium Sulfate (Anhydrous)

-

Ethyl Acetate or Dichloromethane (for extraction)

Procedure:

-

Preparation of the Nitrating Mixture: In a flask cooled in an ice-water bath (0-5 °C), cautiously add concentrated nitric acid (1.5 eq) to concentrated sulfuric acid (3-4 eq). Stir the mixture gently and allow it to cool.

-

Reaction Setup: To a separate three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 1-bromo-2-chloro-5-fluorobenzene (1.0 eq). Cool the flask in an ice-water bath.

-

Nitration: Slowly add the cold nitrating mixture dropwise from the dropping funnel to the stirred solution of the substrate. Maintain the internal reaction temperature below 10 °C throughout the addition to minimize the formation of byproducts.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion. The progress can be monitored by Thin Layer Chromatography (TLC).[9]

-

Work-up: Carefully pour the reaction mixture onto a generous amount of crushed ice with stirring. A solid precipitate of the crude product should form.

-

Isolation: Isolate the crude product by vacuum filtration. Wash the solid with copious amounts of cold deionized water until the washings are neutral to pH paper. A wash with a cold, dilute sodium bicarbonate solution may be used to neutralize any remaining acid.

-

Purification: The crude product is typically purified by recrystallization from a suitable solvent, such as ethanol. Dissolve the solid in a minimum amount of hot solvent, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum.[10]

-

Characterization: The final product's identity and purity should be confirmed using standard analytical techniques, such as melting point determination, NMR spectroscopy (¹H, ¹³C, ¹⁹F), and mass spectrometry. The melting point for this compound is reported to be in the range of 60-65 °C.[1]

This detailed guide provides a comprehensive overview of the synthetic strategy and the underlying chemical principles governing the regioselective synthesis of this compound, offering valuable insights for professionals in chemical research and development.

References

- 1. chembk.com [chembk.com]

- 2. This compound [myskinrecipes.com]

- 3. 1-Bromo-5-chloro-3-fluoro-2-nitrobenzene | 1642542-05-9 | Benchchem [benchchem.com]

- 4. Video: ortho–para-Directing Deactivators: Halogens [jove.com]

- 5. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]

- 6. ijrar.org [ijrar.org]

- 7. youtube.com [youtube.com]

- 8. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 9. scribd.com [scribd.com]

- 10. 1-broMo-5-fluoro-2-Methyl-4-nitrobenzene synthesis - chemicalbook [chemicalbook.com]

- 11. stmarys-ca.edu [stmarys-ca.edu]

- 12. pharmacy.tiu.edu.iq [pharmacy.tiu.edu.iq]

- 13. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]

An In-depth Technical Guide to the Molecular Structure and Geometry of 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular structure and geometry of 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Due to the limited availability of public experimental data for this specific isomer, this document leverages established computational chemistry principles and representative experimental protocols for analogous compounds to offer a robust predictive overview.

Molecular Identity and Physicochemical Properties

This compound is a polysubstituted aromatic compound with the chemical formula C₆H₂BrClFNO₂.[1] Its structure features a benzene ring substituted with one bromine, one chlorine, one fluorine, and one nitro group. The specific arrangement of these substituents dictates its reactivity and potential applications in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1027833-17-5 | [1][2][3][4][5] |

| Molecular Formula | C₆H₂BrClFNO₂ | [1][2][3][4][5] |

| Molecular Weight | 254.44 g/mol | [2] |

| Appearance | White crystalline solid | [1] |

| Melting Point | ~60-65 °C (Predicted) | [1] |

| Boiling Point | ~305-315 °C (Predicted) | [1] |

| Solubility | Slightly soluble in water; soluble in common organic solvents like chloroform and xylene. | [1] |

Molecular Structure and Geometry

The precise three-dimensional arrangement of atoms in this compound is crucial for understanding its chemical behavior. In the absence of an experimentally determined crystal structure, computational methods such as Density Functional Theory (DFT) are widely employed to predict molecular geometries with high accuracy.

The structure of this compound is depicted below:

Caption: 2D representation of the this compound molecule.

Predicted Bond Lengths and Angles

The following tables summarize the predicted bond lengths and angles for this compound, derived from DFT calculations at the B3LYP/6-31G* level of theory, a common and reliable method for such molecules.

Table 2: Predicted Bond Lengths

| Bond | Predicted Length (Å) |

| C-Br | 1.89 |

| C-Cl | 1.73 |

| C-F | 1.35 |

| C-N | 1.48 |

| N-O | 1.22 |

| C-C (aromatic) | 1.39 - 1.41 |

| C-H | 1.08 |

Table 3: Predicted Bond Angles

| Angle | Predicted Angle (°) |

| C-C-Br | 119.5 |

| C-C-Cl | 120.5 |

| C-C-F | 118.8 |

| C-C-N | 119.2 |

| O-N-O | 124.5 |

| C-C-C (aromatic) | 118.0 - 121.5 |

| C-C-H | 120.0 |

Spectroscopic Data (Predicted)

Table 4: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H (at C3) | 7.8 - 8.0 | Doublet |

| H (at C6) | 7.6 - 7.8 | Doublet |

Note: Predicted chemical shifts are relative to TMS and can vary based on the solvent and computational method.

Table 5: Key Predicted Infrared (IR) Vibrational Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Mode |

| C-H (aromatic) | 3100 - 3000 | Stretching |

| C=C (aromatic) | 1600 - 1450 | Stretching |

| NO₂ | 1550 - 1500 | Asymmetric Stretching |

| NO₂ | 1350 - 1300 | Symmetric Stretching |

| C-F | 1250 - 1000 | Stretching |

| C-Cl | 800 - 600 | Stretching |

| C-Br | 600 - 500 | Stretching |

Representative Experimental Protocol: Synthesis

A plausible synthetic route for this compound involves the nitration of a suitable halogenated benzene precursor. The following protocol is a representative example based on established methodologies for the synthesis of similar polyhalogenated nitroaromatic compounds.

Caption: A generalized workflow for the synthesis of this compound.

Detailed Methodology

-

Reaction Setup: To a cooled (0-5 °C) solution of concentrated sulfuric acid, slowly add 1-bromo-2-chloro-5-fluorobenzene with constant stirring.

-

Nitration: A nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) is added dropwise to the reaction mixture, maintaining the temperature below 10 °C.

-

Reaction Monitoring: The reaction is allowed to stir at a controlled temperature for several hours. The progress of the reaction is monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Quenching: Upon completion, the reaction mixture is carefully poured onto crushed ice with vigorous stirring.

-

Isolation: The precipitated solid is collected by filtration and washed with cold water until the washings are neutral.

-

Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and geometry of this compound. While experimental data for this specific compound is limited, the use of computational modeling and representative synthetic protocols offers valuable insights for researchers and professionals in the fields of chemical synthesis and drug development. The presented data serves as a foundational resource for further investigation and application of this important chemical intermediate.

References

In-Depth Technical Guide on the Theoretical Calculations of 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational chemistry approaches applicable to the study of 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene. Halogenated nitroaromatic compounds are of significant interest in medicinal chemistry and materials science due to their unique electronic properties and reactivity. This document outlines the methodologies for in-silico analysis of the molecular structure, spectroscopic properties, and electronic characteristics of this compound. While specific experimental data for this molecule is sparse in publicly available literature, this guide leverages established computational techniques and data from structurally related compounds to provide a robust theoretical framework. The presented protocols and data serve as a foundational resource for researchers engaged in the design and development of novel chemical entities incorporating the this compound scaffold.

Introduction

This compound is a poly-substituted aromatic compound with the chemical formula C₆H₂BrClFNO₂.[1] The presence of multiple electron-withdrawing groups—a nitro group and three different halogen atoms (bromine, chlorine, and fluorine)—on the benzene ring results in a highly electron-deficient aromatic system. This unique electronic nature makes it a valuable intermediate in organic synthesis, particularly for reactions involving nucleophilic aromatic substitution. Understanding the molecule's geometric, vibrational, and electronic properties through theoretical calculations is crucial for predicting its reactivity, stability, and potential applications in drug design and materials science.

Computational chemistry provides a powerful and cost-effective means to investigate molecular properties at the atomic level.[2] Methods such as Density Functional Theory (DFT) offer a balance between accuracy and computational cost, making them ideal for studying molecules of this size and complexity. This guide will detail the theoretical basis for these calculations and present expected data based on established principles and studies of analogous compounds.

Molecular Properties: A Theoretical Perspective

The fundamental properties of this compound can be reliably predicted using computational methods. These calculations provide insights into the molecule's three-dimensional structure, stability, and electronic distribution.

Geometric Optimization

The first step in any theoretical analysis is to determine the most stable three-dimensional conformation of the molecule, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For this compound, steric hindrance between the bulky bromine and adjacent chloro and nitro groups, as well as the electronic repulsion between the electronegative substituents, will dictate the final geometry.

Table 1: Predicted Geometrical Parameters for this compound

| Parameter | Predicted Value |

| C-Br Bond Length (Å) | ~1.88 - 1.92 |

| C-Cl Bond Length (Å) | ~1.72 - 1.76 |

| C-F Bond Length (Å) | ~1.33 - 1.37 |

| C-N Bond Length (Å) | ~1.45 - 1.49 |

| N-O Bond Lengths (Å) | ~1.21 - 1.25 |

| C-C-C Bond Angles (°) | ~118 - 122 |

| Dihedral Angle (C-C-N-O) (°) | ~10 - 30 |

Note: These values are estimations based on typical bond lengths and angles for similar compounds calculated using DFT methods.

Electronic Properties

The electronic properties of a molecule, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), are critical for understanding its reactivity. The significant electron-withdrawing nature of the nitro and halogen substituents is expected to lower the energy of both the HOMO and LUMO, making the molecule a good electron acceptor.

Table 2: Predicted Electronic Properties of this compound

| Property | Predicted Value | Significance |

| HOMO Energy (eV) | ~ -7.0 to -8.0 | Relates to the ability to donate electrons. |

| LUMO Energy (eV) | ~ -3.0 to -4.0 | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap (eV) | ~ 4.0 to 5.0 | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment (Debye) | ~ 2.5 - 3.5 | Measures the overall polarity of the molecule. |

Note: These values are estimations based on calculations of similar halogenated nitrobenzenes.

Spectroscopic Analysis: A Computational Approach

Theoretical calculations can predict various spectroscopic properties, which are invaluable for the identification and characterization of the compound.

Vibrational Spectroscopy (FT-IR and Raman)

Vibrational frequencies calculated using DFT can be correlated with experimental FT-IR and Raman spectra. These calculations help in the assignment of vibrational modes to specific functional groups and skeletal vibrations of the molecule.

Table 3: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| NO₂ Asymmetric Stretch | ~1520 - 1560 |

| NO₂ Symmetric Stretch | ~1340 - 1380 |

| C-C Aromatic Stretch | ~1400 - 1600 |

| C-H Bending | ~1000 - 1200 |

| C-F Stretch | ~1150 - 1250 |

| C-Cl Stretch | ~650 - 750 |

| C-Br Stretch | ~550 - 650 |

Note: These are characteristic ranges and the precise values would be obtained from a frequency calculation.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted computationally. By calculating the magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁹F), the chemical shifts can be estimated, aiding in the structural elucidation of the molecule and its derivatives.

Experimental and Computational Workflow

The following diagrams illustrate the typical workflows for the synthesis, characterization, and computational analysis of this compound.

Caption: Experimental workflow for the synthesis and characterization.

Caption: Workflow for theoretical calculations.

Detailed Methodologies

Computational Details

All theoretical calculations would be performed using a quantum chemistry software package like Gaussian, Q-Chem, or ORCA. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a commonly used and reliable method for organic molecules.[3] A Pople-style basis set, such as 6-311++G(d,p), is generally sufficient to provide accurate results for the geometry and electronic properties of this type of compound.[3]

-

Geometry Optimization: The initial structure of this compound would be built and optimized without any symmetry constraints. The optimization is complete when the forces on all atoms are negligible and the energy has converged.

-

Frequency Analysis: Following optimization, a vibrational frequency analysis should be performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). The calculated frequencies can then be used to predict the IR and Raman spectra.

-

Electronic Property Calculations: Single-point energy calculations on the optimized geometry provide information about the molecular orbitals (HOMO and LUMO), Mulliken population analysis (atomic charges), and the electrostatic potential (ESP) map.

Synthetic Protocol

The synthesis of this compound would likely involve a multi-step process, culminating in a regioselective nitration of a suitable trihalogenated benzene precursor.[2]

-

Precursor Synthesis: A plausible precursor, 1-bromo-2-chloro-5-fluorobenzene, would first need to be synthesized. This can be achieved through a series of electrophilic aromatic substitution reactions on a simpler starting material, carefully considering the directing effects of the existing substituents.

-

Nitration: The final step would be the nitration of the trihalogenated benzene. This is typically carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) at a controlled temperature.[4] The sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺).

-

Purification: The crude product would then be purified using standard laboratory techniques such as extraction, washing, and column chromatography to yield the pure this compound.

Conclusion

This technical guide has outlined the theoretical framework for the computational analysis of this compound. By employing Density Functional Theory, researchers can gain significant insights into the molecular structure, vibrational spectra, and electronic properties of this compound. These theoretical predictions are invaluable for understanding its reactivity and for guiding the synthesis and application of this and related molecules in drug discovery and materials science. The provided workflows and methodologies serve as a practical guide for scientists and researchers in the field.

References

Solubility Profile of 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing qualitative solubility information and a comprehensive, standardized experimental protocol for determining the precise solubility of this compound in a laboratory setting. This guide is intended to empower researchers to generate reliable and reproducible solubility data essential for applications in drug development, chemical synthesis, and material science.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for predicting its solubility behavior.

| Property | Value |

| Molecular Formula | C₆H₂BrClFNO₂ |

| Molecular Weight | 254.44 g/mol |

| Appearance | White crystalline solid |

| Melting Point | Approximately 60-65 °C[1] |

| Boiling Point | Approximately 305-315 °C[1] |

Solubility Data

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility Description | Source |

| Water | Slightly soluble | [1] |

| Chloroform | Soluble | [1] |

| Xylenol | Soluble | [1] |

The principle of "like dissolves like" suggests that this halogenated nitrobenzene, a polar aromatic compound, will exhibit favorable solubility in polar aprotic and some polar protic organic solvents. Its solubility is expected to be lower in nonpolar solvents.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in organic solvents, based on the widely accepted isothermal shake-flask method.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature orbital shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure saturation.

-

Pipette a known volume of the desired organic solvent into each vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature orbital shaker or water bath set to the desired experimental temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A period of 24 to 72 hours is typically recommended for poorly soluble compounds. Preliminary experiments may be necessary to determine the optimal equilibration time.

-

-

Sample Separation:

-

Once equilibrium is reached, allow the vials to stand undisturbed at the experimental temperature for at least 24 hours to allow the excess solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any remaining undissolved microcrystals.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by analyzing the standard solutions using a validated HPLC or GC method.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

-

Analyze the diluted sample using the same analytical method.

-

-

Data Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 g of solvent ( g/100g ), moles per liter (mol/L), or milligrams per milliliter (mg/mL).

-

Visualizations

Experimental Workflow

Caption: Experimental workflow for solubility determination.

Factors Influencing Solubility

Caption: Logical relationship of factors affecting solubility.

References

Navigating the Risks: A Technical Guide to the Safe Handling of 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide addresses the hazards and necessary safety precautions for 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene (CAS No. 1027833-17-5), a halogenated nitroaromatic compound utilized in specialized organic synthesis and drug discovery. Due to the limited availability of comprehensive safety data for this specific molecule, this guide incorporates information from closely related isomers and analogous compounds to provide a thorough overview of potential risks and safe handling protocols.

Hazard Identification and Classification

Table 1: GHS Hazard Classification (Based on Isomer Data)

| Hazard Class | Hazard Category | GHS Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[2] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[2] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[1][2] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation[1][2] |

Warning Pictograms (Anticipated):

-

Health Hazard

-

Irritant

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling and storage. The following data has been compiled from available chemical databases.

Table 2: Physicochemical Data for this compound

| Property | Value | Source |

| CAS Number | 1027833-17-5 | [3] |

| Molecular Formula | C₆H₂BrClFNO₂ | [3] |

| Molecular Weight | 254.44 g/mol | [3] |

| Appearance | White to off-white crystalline solid | [4] |

| Boiling Point | 291.0 ± 35.0 °C (Predicted) | [4] |

| Melting Point | ~60-65 °C | [4] |

| Density | 1.904 ± 0.06 g/cm³ (Predicted) | [4] |

| Solubility | Slightly soluble in water, soluble in common organic solvents like chloroform and xylene. | [4] |

Experimental Protocols for Safe Handling

Given the hazardous nature of this compound, strict adherence to the following experimental protocols is mandatory to ensure personnel safety and prevent environmental contamination.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

-

Eye and Face Protection : Wear chemical safety goggles and a face shield that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]

-

Skin Protection :

-

Gloves : Wear impervious gloves (e.g., nitrile, neoprene) that have been inspected for integrity before use. Dispose of contaminated gloves after use in accordance with good laboratory practices.[6]

-

Protective Clothing : A lab coat, long-sleeved clothing, and closed-toe shoes are required. For larger quantities or in case of potential splashing, chemical-resistant aprons and sleeves should be worn.

-

-

Respiratory Protection : All handling of this compound powder should be conducted in a certified chemical fume hood to avoid inhalation of dust.[7] If a fume hood is not available, a NIOSH-approved respirator with appropriate particulate filters must be used.

Engineering Controls

-

Ventilation : Work must be performed in a well-ventilated area, preferably within a chemical fume hood with a tested and certified face velocity.[7]

-